

# Deacetylravidomycin N-oxide vs. Deacetylravidomycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | deacetylravidomycin N-oxide |           |
| Cat. No.:            | B053466                     | Get Quote |

This guide provides a detailed comparison of **deacetylravidomycin N-oxide** and its parent compound, deacetylravidomycin, focusing on their biological activities and physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

### **Overview**

Deacetylravidomycin is a microbial metabolite from Streptomyces species with known light-dependent antibiotic and anticancer properties.[1] Its derivative, **deacetylravidomycin N-oxide**, is a newer antibiotic also produced by Streptomyces ravidus.[2][3] This guide will delineate the key differences between these two compounds based on available experimental data.

# **Physicochemical Properties**

The primary structural difference between the two molecules is the presence of an N-oxide functional group in **deacetylravidomycin N-oxide**. This modification results in a higher molecular weight and likely alters properties such as polarity and solubility, which can, in turn, affect the molecule's pharmacokinetic profile.



| Property          | Deacetylravidomycin N-<br>oxide | Deacetylravidomycin |
|-------------------|---------------------------------|---------------------|
| Molecular Formula | C31H33NO10                      | C29H31NO8           |
| Molecular Weight  | 579.59 g/mol                    | 521.6 g/mol         |
| CAS Number        | 114494-30-3                     | 88580-27-2          |

# Comparative Biological Activity Antibacterial Activity

Deacetylravidomycin exhibits potent activity against Gram-positive bacteria, which is significantly enhanced in the presence of fluorescent light.[1] In contrast, **deacetylravidomycin**N-oxide shows weaker antibacterial activity.[3] Both compounds are generally inactive against Gram-negative bacteria.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of **Deacetylravidomycin N-oxide** and Deacetylravidomycin against various bacteria.



| Organism                              | Deacetylravidomycin N-<br>oxide (µg/mL) | Deacetylravidomycin<br>(μg/mL) |
|---------------------------------------|-----------------------------------------|--------------------------------|
| Bacillus subtilis ATCC 6633           | >100                                    | 0.39                           |
| Staphylococcus aureus FDA 209P        | 50                                      | 0.2                            |
| Staphylococcus aureus Smith           | 100                                     | 0.39                           |
| Staphylococcus epidermidis ATCC 12228 | 25                                      | 0.1                            |
| Micrococcus luteus ATCC<br>9341       | 6.25                                    | 0.05                           |
| Escherichia coli NIHJ                 | >100                                    | >100                           |
| Klebsiella pneumoniae ATCC<br>10031   | >100                                    | >100                           |
| Pseudomonas aeruginosa IAM<br>1095    | >100                                    | >100                           |

Data sourced from Narita et al., 1989.

# **Antitumor Activity**

Both compounds have demonstrated antitumor activity in murine models of P388 leukemia and Meth A fibrosarcoma.[2][3] A notable finding is that **deacetylravidomycin N-oxide** exhibits this activity over a wide range of doses, suggesting a potentially better therapeutic window.[3]

Table 2: In Vivo Antitumor Activity against P388 Leukemia in Mice.



| Compound                    | Dose (mg/kg/day, i.p.) | T/C (%)* |
|-----------------------------|------------------------|----------|
| Deacetylravidomycin N-oxide | 100                    | 170      |
| 50                          | 165                    |          |
| 25                          | 150                    |          |
| 12.5                        | 135                    | _        |
| Deacetylravidomycin         | 25                     | 160      |
| 12.5                        | 145                    |          |
| 6.25                        | 130                    | _        |

<sup>\*</sup>T/C (%): (Median survival time of treated group / Median survival time of control group) x 100. Data sourced from Narita et al., 1989.

Table 3: In Vivo Antitumor Activity against Meth A Fibrosarcoma in Mice.

| Compound                    | Dose (mg/kg/day, i.p.) | T/C (%)* |
|-----------------------------|------------------------|----------|
| Deacetylravidomycin N-oxide | 100                    | 190      |
| 50                          | 180                    |          |
| 25                          | 160                    | _        |
| Deacetylravidomycin         | 25                     | 170      |
| 12.5                        | 150                    |          |

<sup>\*</sup>T/C (%): (Mean tumor weight of control group / Mean tumor weight of treated group) x 100. Data sourced from Narita et al., 1989.

## **Acute Toxicity**

A key differentiator between the two compounds is their toxicity profile. **Deacetylravidomycin N-oxide** is reported to be considerably less toxic than deacetylravidomycin.[3]

Table 4: Acute Toxicity in Mice.



| Compound                    | Route | LD50 (mg/kg) |
|-----------------------------|-------|--------------|
| Deacetylravidomycin N-oxide | i.p.  | > 400        |
| Deacetylravidomycin         | i.p.  | 50[4]        |

Data for **Deacetylravidomycin N-oxide** sourced from Narita et al., 1989.

### **Mechanism of Action**

The antitumor activity of this class of compounds is linked to their ability to induce DNA damage. This is believed to occur through a light-activated [2+2] cycloaddition with thymine residues in DNA. Additionally, some ravidomycin analogs are known to act as topoisomerase II inhibitors, which would contribute to their cytotoxic effects by preventing the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.





Click to download full resolution via product page

Caption: Proposed mechanism of action and DNA damage response.





# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined by a standard two-fold agar dilution method. A nutrient agar medium was used for most bacteria, with the exception of Streptococcus pyogenes and Streptococcus pneumoniae, for which 5% sheep blood was added to the medium. The tested compounds were dissolved in methanol to prepare stock solutions. A final concentration range was prepared by serial dilution in the agar plates. The bacterial strains were cultured in nutrient broth, and a 100-fold dilution of the overnight culture was used as the inoculum. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

### **In Vivo Antitumor Activity**

P388 Leukemia Model: CDF1 mice were intraperitoneally (i.p.) inoculated with 1 x 106 P388 leukemia cells. Twenty-four hours after tumor inoculation, the test compounds were administered i.p. once daily for 10 consecutive days. The efficacy of the compounds was evaluated based on the increase in the median survival time of the treated mice compared to the control group (T/C %).

Meth A Fibrosarcoma Model: BALB/c mice were intradermally inoculated with 2 x 106 Meth A fibrosarcoma cells into the right flank. When the tumors reached a palpable size (approximately 50-100 mm3), the test compounds were administered i.p. once daily for 10 consecutive days. On day 20 post-tumor inoculation, the tumors were excised and weighed. The antitumor effect was expressed as the ratio of the mean tumor weight of the treated group to that of the control group (T/C %).





Click to download full resolution via product page

Caption: Workflow for in vivo antitumor activity assessment.

### Conclusion

**Deacetylravidomycin N-oxide** presents a compelling profile for further investigation as an antitumor agent. While its antibacterial activity is lower than that of deacetylravidomycin, its significantly reduced toxicity and comparable, if not superior, in vivo antitumor efficacy over a wider dose range suggest a more favorable therapeutic index. The N-oxide functional group appears to play a crucial role in mitigating toxicity without compromising its anticancer potential. Further studies are warranted to elucidate its pharmacokinetic profile and to more deeply explore its mechanism of action, including its effects on topoisomerase II and the specifics of the downstream DNA damage response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Deacetylravidomycin N-oxide vs. Deacetylravidomycin: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053466#deacetylravidomycin-n-oxide-vs-deacetylravidomycin-a-comparative-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com